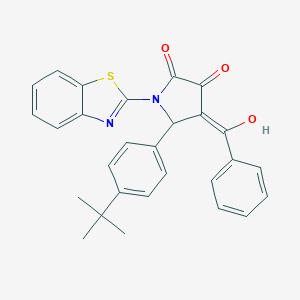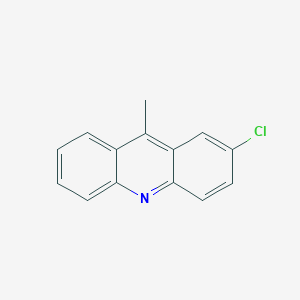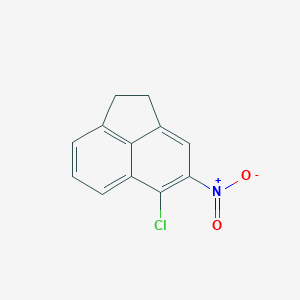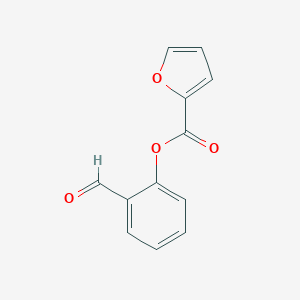
1-(1,3-benzothiazol-2-yl)-4-benzoyl-5-(4-tert-butylphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1,3-benzothiazol-2-yl)-4-benzoyl-5-(4-tert-butylphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one, also known as BBP, is a synthetic compound that has been extensively studied for its potential in various scientific research applications. This compound belongs to the family of pyrrolones, which are known for their diverse biological activities. BBP has been found to exhibit promising biological activities, including anti-cancer and anti-inflammatory properties, making it a potential candidate for drug development.
Mécanisme D'action
The mechanism of action of 1-(1,3-benzothiazol-2-yl)-4-benzoyl-5-(4-tert-butylphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one is not fully understood, but studies have suggested that it may act through multiple pathways. 1-(1,3-benzothiazol-2-yl)-4-benzoyl-5-(4-tert-butylphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has been found to inhibit the activity of various enzymes, including phosphodiesterase and topoisomerase, which are involved in cell proliferation and DNA replication. Moreover, 1-(1,3-benzothiazol-2-yl)-4-benzoyl-5-(4-tert-butylphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has also been found to inhibit the activity of various signaling pathways, including the NF-kB pathway, which is involved in inflammation and cancer.
Biochemical and Physiological Effects:
1-(1,3-benzothiazol-2-yl)-4-benzoyl-5-(4-tert-butylphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has been found to exhibit various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective effects. Studies have shown that 1-(1,3-benzothiazol-2-yl)-4-benzoyl-5-(4-tert-butylphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one induces apoptosis in cancer cells by activating the caspase pathway and inhibiting cell proliferation. Moreover, 1-(1,3-benzothiazol-2-yl)-4-benzoyl-5-(4-tert-butylphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, by inhibiting the NF-kB pathway. Additionally, 1-(1,3-benzothiazol-2-yl)-4-benzoyl-5-(4-tert-butylphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has been studied for its potential in treating neurodegenerative diseases by inhibiting the formation of amyloid beta peptides.
Avantages Et Limitations Des Expériences En Laboratoire
1-(1,3-benzothiazol-2-yl)-4-benzoyl-5-(4-tert-butylphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one exhibits various advantages and limitations for lab experiments. One of the advantages of 1-(1,3-benzothiazol-2-yl)-4-benzoyl-5-(4-tert-butylphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one is its ability to exhibit diverse biological activities, making it a potential candidate for drug development. Moreover, 1-(1,3-benzothiazol-2-yl)-4-benzoyl-5-(4-tert-butylphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has been found to exhibit low toxicity, making it a safe compound for in vitro and in vivo experiments. However, one of the limitations of 1-(1,3-benzothiazol-2-yl)-4-benzoyl-5-(4-tert-butylphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one is its low solubility, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the research on 1-(1,3-benzothiazol-2-yl)-4-benzoyl-5-(4-tert-butylphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one. One of the future directions is to study the potential of 1-(1,3-benzothiazol-2-yl)-4-benzoyl-5-(4-tert-butylphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one in treating other diseases, such as cardiovascular diseases and diabetes. Moreover, further research is needed to fully understand the mechanism of action of 1-(1,3-benzothiazol-2-yl)-4-benzoyl-5-(4-tert-butylphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one and its potential in drug development. Additionally, the development of more efficient synthesis methods for 1-(1,3-benzothiazol-2-yl)-4-benzoyl-5-(4-tert-butylphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one can facilitate its use in various scientific research applications.
Méthodes De Synthèse
The synthesis of 1-(1,3-benzothiazol-2-yl)-4-benzoyl-5-(4-tert-butylphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one involves a multi-step process that includes the condensation of 2-aminobenzothiazole with benzoyl chloride, followed by the reaction with tert-butylphenylacetylene and 3,4-dihydroxy-2-pyrrolidinone. The final product is obtained after purification through column chromatography and recrystallization.
Applications De Recherche Scientifique
1-(1,3-benzothiazol-2-yl)-4-benzoyl-5-(4-tert-butylphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has been extensively studied for its potential in various scientific research applications, including cancer research, inflammation research, and neurodegenerative disease research. Studies have shown that 1-(1,3-benzothiazol-2-yl)-4-benzoyl-5-(4-tert-butylphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one exhibits anti-cancer properties by inducing apoptosis and inhibiting cell proliferation. Moreover, 1-(1,3-benzothiazol-2-yl)-4-benzoyl-5-(4-tert-butylphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has also been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, 1-(1,3-benzothiazol-2-yl)-4-benzoyl-5-(4-tert-butylphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has been studied for its potential in treating neurodegenerative diseases, such as Alzheimer's disease, due to its ability to inhibit the formation of amyloid beta peptides.
Propriétés
Formule moléculaire |
C28H24N2O3S |
|---|---|
Poids moléculaire |
468.6 g/mol |
Nom IUPAC |
(4Z)-1-(1,3-benzothiazol-2-yl)-5-(4-tert-butylphenyl)-4-[hydroxy(phenyl)methylidene]pyrrolidine-2,3-dione |
InChI |
InChI=1S/C28H24N2O3S/c1-28(2,3)19-15-13-17(14-16-19)23-22(24(31)18-9-5-4-6-10-18)25(32)26(33)30(23)27-29-20-11-7-8-12-21(20)34-27/h4-16,23,31H,1-3H3/b24-22- |
Clé InChI |
UZQMEPAYFHVDOF-GYHWCHFESA-N |
SMILES isomérique |
CC(C)(C)C1=CC=C(C=C1)C2/C(=C(\C3=CC=CC=C3)/O)/C(=O)C(=O)N2C4=NC5=CC=CC=C5S4 |
SMILES |
CC(C)(C)C1=CC=C(C=C1)C2C(=C(C3=CC=CC=C3)O)C(=O)C(=O)N2C4=NC5=CC=CC=C5S4 |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)C2C(=C(C3=CC=CC=C3)O)C(=O)C(=O)N2C4=NC5=CC=CC=C5S4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-(6b,9a-dihydroacenaphtho[1,2-d][1,3]oxazol-9(8H)-yl)phenyl methyl ether](/img/structure/B282133.png)


![(1S,11R)-15-(diphenylmethylene)-1,11-diphenyl-17-thia-2,9-diazapentacyclo[9.5.1.0~2,10~.0~3,8~.0~12,16~]heptadeca-3,5,7,9,13-pentaene](/img/structure/B282138.png)

![[(4S,5S)-2,2-dimethyl-4,5-diphenyl-3-(3-phenyl-4,5-dihydro-1,2-oxazole-5-carbonyl)imidazolidin-1-yl]-(3-phenyl-4,5-dihydro-1,2-oxazol-5-yl)methanone](/img/structure/B282140.png)

![10-(8-benzoyl-1a,8a-diphenyl-1a,1b,8,8a-tetrahydro-1H-cyclopropa[3,4]pyrrolo[2,1-b][1,3]benzothiazol-1-ylidene)-9(10H)-anthracenone](/img/structure/B282143.png)
![1-(16-Benzoyl-13-methyl-10,15-diphenyl-14-oxa-8-thia-1-azatetracyclo[7.7.0.02,7.011,15]hexadeca-2,4,6,10,12-pentaen-12-yl)ethanone](/img/structure/B282145.png)



![1-{Phenyl[(1-phenylethyl)amino]methyl}-2-naphthol](/img/structure/B282152.png)